2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-6-7-22-18(10-12)25-17-5-4-16(26-27-17)23-8-9-24-19(28)14-3-2-13(21)11-15(14)20/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXPVQRIGSNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties, suggesting that this compound may also have diverse ADME properties.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects.
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors, suggesting that this compound may also be influenced by the environment.
Biological Activity
2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, with CAS Number 1021072-45-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on the latest research findings.
The molecular formula of the compound is with a molecular weight of 400.8 g/mol. The structure features a benzamide core substituted with various functional groups that are crucial for its biological activity.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits significant biological activity:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds, including this one, may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For instance, related compounds have demonstrated IC50 values indicating their potency against specific cancer cell lines such as HepG2 .
- Inhibition of Enzymatic Activity : Certain benzamide derivatives have shown selective inhibition of histone deacetylases (HDACs), which are involved in cancer progression. Compounds similar to this compound have been reported to exhibit potent HDAC inhibitory activity .
- Antimicrobial Properties : Some studies have explored the antimicrobial potential of related compounds against Mycobacterium tuberculosis. While specific data on this compound's activity against tuberculosis is limited, the structural similarities to other tested compounds suggest a possible role in developing anti-tubercular agents .
The mechanisms through which this compound exerts its effects include:
- Molecular Docking Studies : These studies indicate that the compound may interact with key enzymes and receptors involved in cell proliferation and survival pathways, enhancing its potential as an anticancer agent.
- Cell Cycle Modulation : Evidence suggests that this compound can induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
| Compound | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| FNA | HDAC Inhibition | 95.48 nM | |
| 6e | Anti-tubercular | 1.35 μM | |
| I-8 | RET Kinase Inhibition | Moderate |
These case studies highlight the promising pharmacological profiles of compounds structurally related to this compound.
Scientific Research Applications
Pharmacological Applications
-
Sirtuin Activation
- Recent studies have highlighted the role of Sirtuins, particularly Sirt6, in various diseases. Compounds similar to 2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide have been evaluated for their ability to activate Sirt6, which has implications for treating metabolic disorders and cancer .
- Cancer Research
-
Neurological Disorders
- There is growing interest in the modulation of metabotropic glutamate receptors (mGluRs) for treating neurological disorders. Compounds that exhibit allosteric modulation of these receptors are being studied, and derivatives of this compound could fit within this research area due to their structural similarities to known modulators .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups, such as the chloro and fluoro substituents, plays a significant role in modulating biological activity. For example, the fluorine atom is known to enhance metabolic stability and bioavailability .
Table: Structure Activity Relationship Insights
| Compound Modification | Observed Effect |
|---|---|
| Addition of Fluorine | Increased potency against certain cancer cell lines |
| Variation in Amino Groups | Altered binding affinity to target proteins |
| Chloro Substitution | Enhanced lipophilicity leading to improved cell membrane penetration |
Case Studies
- Anti-inflammatory Properties
-
Drug Development Pathways
- The compound has been part of screening programs aimed at identifying novel therapeutic agents targeting specific pathways involved in cancer progression and metabolic regulation. Its unique structure allows for potential modifications that could lead to increased specificity and reduced side effects .
Q & A
Q. What synthetic strategies are recommended for preparing 2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling of substituted pyridazine intermediates with benzoyl chloride derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) under nitrogen atmosphere to minimize hydrolysis .
- Amination of pyridazine : Optimize temperature (60–80°C) and pH (neutral to slightly basic) to enhance nucleophilic substitution efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers preliminarily assess the biological activity of this compound?
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases or GPCRs) .
- Cellular assays : Test cytotoxicity (MTT assay) and dose-response curves in relevant cell lines (e.g., cancer or bacterial models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
- Derivatization : Modify the pyridazine ring (e.g., introduce electron-withdrawing groups) or benzamide substituents (e.g., halogens, methyl groups) to enhance target binding .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interaction sites .
Q. How should researchers address contradictions in literature data regarding this compound's biological targets?
- Orthogonal validation : Combine SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Cross-reference data from high-impact journals and preprints, prioritizing studies with rigorous controls .
Q. What methodologies are recommended for optimizing analytical protocols to detect degradation products?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via LC-MS/MS to identify degradation pathways .
- Stability-indicating methods : Develop UPLC methods with charged aerosol detection (CAD) for non-UV-active impurities .
Q. How can binding mechanisms be elucidated at the molecular level?
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes .
- Molecular dynamics simulations : Use GROMACS or AMBER to simulate ligand-protein interactions over 100+ ns trajectories .
Q. What experimental approaches are suitable for evaluating stability under varying pH and temperature conditions?
- pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, following ICH Q1A guidelines .
Q. How can biochemical pathway interactions be systematically studied?
- Transcriptomics/proteomics : Use RNA-seq or SILAC-based proteomics to identify downstream genes/proteins affected by the compound .
- Metabolomics : Apply LC-MS-based untargeted metabolomics to map changes in metabolic fluxes (e.g., TCA cycle intermediates) .
Q. What computational tools are effective for predicting off-target effects?
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with machine learning (e.g., Random Forest) to predict off-target binding .
- Docking screens : Use virtual libraries (e.g., ChEMBL) to screen against 500+ human proteins via Schrödinger Glide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
